Cardiac Safety Margin: hERG Channel Inhibition Compared to Reference Compounds
1-Benzylpiperidine-3-thiol exhibits an hERG IC₅₀ of 30,000 nM (30 µM) as determined by whole-cell patch clamp in HEK293 cells [1]. This represents 15-fold weaker hERG blockade than the typical liability threshold of 2 µM, and compares favorably to many benzylpiperidine-based CNS candidates whose hERG IC₅₀ values frequently fall in the 1–10 µM range, a class trend documented in multiple SAR campaigns [2][3]. The >15-fold safety margin relative to the 2 µM threshold supports its selection for early-stage CNS programs where hERG is a critical anti-target.
| Evidence Dimension | hERG K⁺ channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 30,000 nM (30 µM) |
| Comparator Or Baseline | Industry hERG liability threshold: IC₅₀ < 2,000 nM (2 µM); typical benzylpiperidine CNS leads: IC₅₀ 1–10 µM range (class-level observation from N-benzylpiperidine SAR series) |
| Quantified Difference | ≥15-fold weaker than the 2 µM threshold; 3–30-fold weaker than typical problematic benzylpiperidine leads |
| Conditions | Whole-cell patch clamp; HEK293 cells expressing hERG; compound tested at 0.3–30 µM; IC₅₀ derived from Hill equation fitting of ≥3 independent experiments in triplicate [1][2] |
Why This Matters
A high hERG IC₅₀ reduces the probability of Torsades de Pointes liability, making 1-benzylpiperidine-3-thiol a lower-risk starting scaffold for CNS drug discovery compared to many in-class analogs with tighter hERG binding.
- [1] BindingDB. BDBM50595430 (CHEMBL5178543): hERG inhibition by 1-benzylpiperidine-3-thiol in HEK293 cells—whole-cell patch clamp, IC₅₀ = 30,000 nM. Deposited 2023-06-21. View Source
- [2] PMC. Table 4: Predicted and Experimental hERG Activity Data for benzylpiperidine derivatives. PMC, 2024. View Source
- [3] PMC. Table 9: hERG Inhibition by C8-Basic Naphthyridines and related benzylpiperidine scaffolds. PMC. View Source
